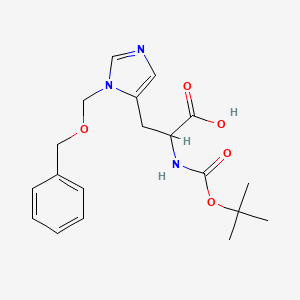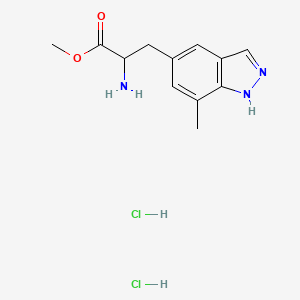
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups such as chlorophenyl, chlorosulphonyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions:
Sulfonylation: The chlorosulphonyl group is introduced via sulfonylation reactions using reagents such as chlorosulfonic acid.
Esterification: The carboxylate group is formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorosulphonyl group, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide or sulfone derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming covalent or non-covalent interactions.
Interacting with Receptors: Modulating receptor activity by binding to receptor sites.
Affecting Cellular Pathways: Influencing cellular signaling pathways, leading to changes in cell function or behavior.
Comparación Con Compuestos Similares
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate can be compared with other pyrrole derivatives such as:
Ethyl 5-(4-bromophenyl)-3-chlorosulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Ethyl 5-(4-chlorophenyl)-3-sulphonyl-2-methyl-1-phenylpyrrole-3-carboxylate: Lacks the chlorine atom in the sulphonyl group.
Ethyl 5-(4-chlorophenyl)-3-chlorosulphonyl-2-methyl-1-(4-methylphenyl)pyrrole-3-carboxylate: Contains a methyl group on the phenyl ring.
These comparisons highlight the unique structural features and potential differences in chemical reactivity and biological activity of this compound.
Propiedades
Fórmula molecular |
C20H19Cl2NO4S |
|---|---|
Peso molecular |
440.3 g/mol |
Nombre IUPAC |
ethyl 5-(4-chlorophenyl)-3-chlorosulfonyl-2-methyl-1-phenyl-2H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C20H19Cl2NO4S/c1-3-27-19(24)20(28(22,25)26)13-18(15-9-11-16(21)12-10-15)23(14(20)2)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3 |
Clave InChI |
OENFBZBSFINFNK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(C=C(N(C1C)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2-Amino-6-chloropurin-9-yl)cyclopent-2-en-1-yl]methanol;hydrochloride](/img/structure/B13387813.png)

![1-[4-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B13387830.png)


![[[5-(6-Aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13387848.png)

![2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-6-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide;hydrobromide](/img/structure/B13387867.png)


